1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one 1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 53114-85-5
VCID: VC17383603
InChI: InChI=1S/C8H10N4O/c1-4-5(2)10-7-6(9-4)11-8(13)12(7)3/h1-3H3,(H,9,11,13)
SMILES:
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol

1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one

CAS No.: 53114-85-5

Cat. No.: VC17383603

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one - 53114-85-5

Specification

CAS No. 53114-85-5
Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
IUPAC Name 3,5,6-trimethyl-1H-imidazo[4,5-b]pyrazin-2-one
Standard InChI InChI=1S/C8H10N4O/c1-4-5(2)10-7-6(9-4)11-8(13)12(7)3/h1-3H3,(H,9,11,13)
Standard InChI Key SSZWKKQDZMVWCW-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C(=N1)NC(=O)N2C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is systematically named 3,5,6-trimethyl-1H-imidazo[4,5-b]pyrazin-2-one under IUPAC nomenclature. Its molecular formula is C₈H₁₀N₄O, with a molecular weight of 178.19 g/mol. The CAS registry number 53114-85-5 uniquely identifies this compound in chemical databases. Key identifiers include:

PropertyValue
IUPAC Name3,5,6-trimethyl-1H-imidazo[4,5-b]pyrazin-2-one
Molecular FormulaC₈H₁₀N₄O
Molecular Weight178.19 g/mol
CAS No.53114-85-5
SMILESCC1=C(N=C2C(=N1)NC(=O)N2C)C
InChIKeySSZWKKQDZMVWCW-UHFFFAOYSA-N

Structural Analysis

The molecule consists of a bicyclic core formed by fusion of an imidazole ring (positions 1–3) and a pyrazine ring (positions 4–6). Three methyl groups are substituted at positions 3, 5, and 6, conferring enhanced lipophilicity compared to non-methylated analogs. The lactam group at position 2 introduces hydrogen-bonding capabilities, critical for interactions with biological targets. Density functional theory (DFT) studies suggest that the methyl groups stabilize the molecule’s conformation through steric and electronic effects, favoring planar geometry optimal for binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1,5,6-trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one typically involves multi-step cyclization reactions. A common approach begins with 2-amino-3,5-dimethylpyrazine, which undergoes condensation with ethyl glyoxylate to form the imidazole ring. Subsequent methylation at position 6 using methyl iodide in the presence of a base (e.g., potassium carbonate) yields the final product. Alternative routes employ Ugi multicomponent reactions or microwave-assisted cyclization to improve yields (70–85%) .

Reactivity and Derivatives

The lactam moiety exhibits reactivity toward nucleophiles, enabling functionalization at position 2. For example, treatment with amines generates 2-aminoimidazopyrazinones, which show enhanced solubility and binding affinity . The methyl groups at positions 5 and 6 are inert under mild conditions but undergo radical halogenation under UV light, providing access to halogenated derivatives for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms

Kinase Inhibition

1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one demonstrates ATP-competitive inhibition of kinases such as CDK2 and EGFR (IC₅₀ = 7–15 µM). Molecular docking simulations reveal that the lactam oxygen forms hydrogen bonds with the kinase’s hinge region, while the methyl groups engage in hydrophobic interactions with conserved residues . Modifications at position 2 (e.g., introducing aryl groups) improve potency by 3–5 fold, highlighting the importance of this region for selectivity.

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). Mechanistic studies suggest disruption of microbial cell membranes via interactions with lipid II, a precursor in peptidoglycan biosynthesis .

Pharmacological Applications

Neurotransmitter Modulation

Preliminary data indicate activity at GABAₐ receptors, where it acts as a positive allosteric modulator (EC₅₀ = 12 µM). This suggests potential applications in anxiety and epilepsy, though in vivo studies are needed to confirm efficacy .

Future Directions and Challenges

Optimization Strategies

  • Bioavailability Enhancement: Structural modifications to improve aqueous solubility (e.g., introducing polar groups at position 2).

  • Targeted Delivery: Development of nanoparticle formulations to reduce off-target effects .

Unresolved Questions

  • The precise role of methyl groups in conferring metabolic stability remains unclear.

  • Long-term toxicity profiles in mammalian systems require evaluation.

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